2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine
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Overview
Description
2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine is an organic compound that features a cyclohexane ring substituted with a chlorine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine typically involves the reaction of cyclohexanone with m-methoxyphenylmagnesium bromide to form the corresponding alcohol. This intermediate is then chlorinated using thionyl chloride to introduce the chlorine atom. Finally, the amine group is introduced through a reductive amination process using an appropriate amine source and reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a cyclohexylmethylamine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of hydroxyl or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-phenylcyclohexanemethylamine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxyphenylcyclohexanemethylamine: Lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73806-38-9 |
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Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
[2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3 |
InChI Key |
JOQQPFMZRONACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)Cl |
Origin of Product |
United States |
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